3-Fluoro-2,4-dimethylphenol

Lipophilicity LogP Drug-likeness

3-Fluoro-2,4-dimethylphenol (CAS 1008452-68-3) is a fluorinated dialkylphenol with molecular formula C₈H₉FO and molecular weight 140.15 g·mol⁻¹, belonging to the class of halogenated ortho-cresols. The compound bears a single fluorine atom at the 3-position and methyl groups at the 2- and 4-positions of the phenolic ring.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 1008452-68-3
Cat. No. B6335218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,4-dimethylphenol
CAS1008452-68-3
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)F
InChIInChI=1S/C8H9FO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3
InChIKeyVUZSAHPORBISIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2,4-dimethylphenol (CAS 1008452-68-3): Technical Baseline for Scientific Procurement


3-Fluoro-2,4-dimethylphenol (CAS 1008452-68-3) is a fluorinated dialkylphenol with molecular formula C₈H₉FO and molecular weight 140.15 g·mol⁻¹, belonging to the class of halogenated ortho-cresols [1]. The compound bears a single fluorine atom at the 3-position and methyl groups at the 2- and 4-positions of the phenolic ring. Commercially available purity grades include ≥95% (Sigma-Aldrich) and ≥98% (Fluorochem, Boroncore), and the compound is physically a solid at ambient temperature . Its computed XLogP3 is 2.4 and topological polar surface area is 20.2 Ų [1]. The compound has been cited in patent literature as a component of anti-herpesvirus formulations and as a synthetic intermediate for agrochemical active ingredients .

Why 3-Fluoro-2,4-dimethylphenol Cannot Be Replaced by Generic 2,4-Dimethylphenol or Regioisomeric Fluorophenols


The regiospecific placement of the fluorine substituent at the 3-position (meta to hydroxyl, ortho to the 2-methyl and para to the 4-methyl group) generates a distinct electronic, steric, and physicochemical profile relative to its closest analogs. Substituting 3-fluoro-2,4-dimethylphenol with non-fluorinated 2,4-dimethylphenol (CAS 105-67-9) alters lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. Exchanging it with regioisomeric fluorinated dimethylphenols—such as 4-fluoro-2,6-dimethylphenol (CAS 2338-56-9) or 2,4-dimethyl-6-fluorophenol (CAS 1610471-03-8)—changes the electronic distribution on the aromatic ring and the steric environment around the phenolic OH, which in turn modulates enzyme recognition, oxidative coupling reactivity, and physicochemical properties including LogP and pKa . Furthermore, the solid physical state of 3-fluoro-2,4-dimethylphenol contrasts with the liquid state of 2,4-dimethylphenol, directly affecting handling, formulation, and shipping classifications in procurement workflows . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Fluoro-2,4-dimethylphenol Against Comparator Compounds


Lipophilicity Shift: 3-Fluoro-2,4-dimethylphenol vs. Non-Fluorinated 2,4-Dimethylphenol

Fluorine substitution at the 3-position increases the calculated and experimentally derived LogP of the phenol scaffold. The computed XLogP3 for 3-fluoro-2,4-dimethylphenol is 2.4, while the non-fluorinated parent 2,4-dimethylphenol yields an XLogP3 of 2.3 on PubChem [1]. Vendor-reported calculated LogP values reinforce the trend: Fluorochem reports LogP = 2.839 for the fluorinated compound , compared with an experimental LogP of 2.30 and a calculated LogP of 2.61 reported for 2,4-dimethylphenol from multiple authoritative databases [2]. The direction and magnitude of this shift—an increase of approximately 0.23 to 0.54 log units—is consistent with the electron-withdrawing effect of aryl fluorine reducing H-bond donor capacity of the phenolic OH while increasing overall molecular hydrophobicity.

Lipophilicity LogP Drug-likeness Membrane permeability

Physical State Differentiation: Solid 3-Fluoro-2,4-dimethylphenol vs. Liquid 2,4-Dimethylphenol

3-Fluoro-2,4-dimethylphenol is a solid at ambient temperature as confirmed by Sigma-Aldrich's product specification , while the non-fluorinated 2,4-dimethylphenol (CAS 105-67-9) is a clear colorless to yellow liquid with a melting point below 25 °C [1]. This phase difference arises from the introduction of the C–F dipole, which enhances intermolecular interactions in the crystal lattice. The distinction carries practical consequences: the solid fluorinated compound can be shipped under normal transportation conditions (<77 °F) without the volatility concerns associated with liquid phenols, and its solid form facilitates accurate gravimetric dispensing for reproducible experimental workflows .

Physical form Solid handling Formulation Shipping classification

Synthetic Accessibility: Comparative Yields of Two Principal Routes to 3-Fluoro-2,4-dimethylphenol

Two principal synthetic routes to 3-fluoro-2,4-dimethylphenol have been documented with quantitative yield data, providing procurement-relevant insight for laboratories planning in-house synthesis. The diazotization route starting from 3-fluoro-2,4-dimethylaniline proceeds with an approximate yield of 45% across a 0–80 °C temperature window, with steric hindrance from the ortho-methyl groups cited as the main efficiency-limiting factor . In contrast, the demethylation route employing 3-fluoro-2,4-dimethylanisole with boron tribromide (BBr₃) in dichloromethane at −70 to 0 °C achieves approximately 75% yield, representing a 30-percentage-point yield advantage but requiring rigorous low-temperature control and handling of a corrosive Lewis acid . For laboratories without BBr₃ handling capability, the diazotization route remains the more accessible option despite the lower efficiency.

Synthesis yield Diazotization Demethylation Process chemistry

Regioisomeric Differentiation: 3-Fluoro-2,4-dimethylphenol vs. 4-Fluoro-2,6-dimethylphenol on Physicochemical Descriptors

The positional isomerism of the fluorine atom generates measurable differences in computed and experimental physicochemical descriptors. While 3-fluoro-2,4-dimethylphenol and 4-fluoro-2,6-dimethylphenol (CAS 2338-56-9) share the same molecular formula (C₈H₉FO) and molecular weight (140.16 g·mol⁻¹), they diverge in predicted LogP and pKa values . The 3-fluoro isomer (fluorine meta to OH) has a vendor-calculated LogP of 2.839, whereas the 4-fluoro isomer (fluorine para to OH) shows a lower ACD/LogP of 2.69 and an XLogP3 of 1.4 on PubChem [1]. More critically, the fluorine position modulates the phenolic pKa: using the Hammett equation (pKa⁰ = 9.92 for phenol), the predicted pKa for 3-fluoro-2,4-dimethylphenol is approximately 9.16 (σmeta_F = +0.34), compared to approximately 9.49 for 4-fluoro-2,6-dimethylphenol (σpara_F = +0.06), a difference of ~0.33 pKa units that reflects the stronger electron-withdrawing influence of fluorine when positioned meta to the hydroxyl group [2].

Regioisomer Fluorine positional effect Electronic distribution pKa prediction

Patent-Cited Antiviral Application: 3-Fluoro-2,4-dimethylphenol as Herpesvirus Formulation Component

Patent literature explicitly identifies formulations containing 3-fluoro-2,4-dimethylphenol as active pharmaceutical ingredients for treating herpesvirus-related diseases, with an emphasis on safety profile and efficacy . This is distinct from the well-known antiviral activity of the non-fluorinated 2,4-dimethylphenol, which is described in prior art (US 4,084,006) as effective at picogram-to-femtogram concentrations against a broad spectrum of DNA and RNA viruses, including San Carlos virus and influenza virus [1]. The fluorinated analog is cited in more recent patent filings specifically focused on herpesvirus indications, suggesting that the fluorine substitution may confer a differentiated selectivity or potency profile warranting independent intellectual property protection. However, it must be noted that publicly available quantitative antiviral IC₅₀ or EC₅₀ data directly comparing the fluorinated and non-fluorinated compounds against the same viral strain and assay format are currently limited.

Antiviral Herpesvirus Patent Drug formulation

Optimal Application Scenarios for 3-Fluoro-2,4-dimethylphenol Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery programs where the 2,4-dimethylphenol scaffold has shown preliminary activity but requires a modest logP increase of 0.2–0.5 units to improve membrane permeability without exceeding Lipinski's Rule of Five thresholds, 3-fluoro-2,4-dimethylphenol offers a quantitatively predictable shift. The computed XLogP3 of 2.4 (vs. 2.3 for the non-fluorinated parent) and vendor-calculated LogP of 2.84 provide medicinal chemists with a well-characterized lipophilicity anchor point for analog design, while the compound's solid physical form facilitates automated weighing in high-throughput parallel synthesis platforms [1].

Antiviral Drug Discovery with Herpesvirus-Specific Focus

Research groups pursuing novel anti-herpesvirus agents can leverage the existing patent precedent for 3-fluoro-2,4-dimethylphenol in herpesvirus-related formulation patents as a starting point for structure–activity relationship (SAR) exploration. Unlike the broader antiviral claims of 2,4-dimethylphenol (US 4,084,006), the fluorinated analog's association with herpesvirus-specific filings provides a more focused IP landscape for freedom-to-operate assessment and potential lead optimization campaigns [2].

Agrochemical Intermediate Synthesis with Regiospecific Fluorine as a Metabolic Blocker

In the synthesis of fluorinated agrochemical active ingredients, 3-fluoro-2,4-dimethylphenol serves as a precursor where the fluorine atom at the 3-position (meta to OH) can act as a metabolic blocking group to retard oxidative degradation by cytochrome P450 enzymes in target organisms. The predicted pKa shift of approximately 0.33 units relative to 4-fluoro-2,6-dimethylphenol indicates a higher fraction of the neutral phenol species at relevant environmental pH values, potentially enhancing foliar uptake in pesticide formulations . The compound is explicitly cited as a pesticide intermediate in vendor application notes .

Solid-Phase Formulation Development Requiring Non-Volatile Phenolic Building Blocks

For laboratories developing solid-dosage pharmaceutical formulations or solid-supported reagents, the solid physical state of 3-fluoro-2,4-dimethylphenol eliminates the volatility and liquid-handling challenges associated with 2,4-dimethylphenol (a liquid at ambient temperature). With a boiling point of 207.8 ± 35.0 °C at 760 mmHg and a flash point of 94.7 ± 14.6 °C , the fluorinated compound offers a wider thermal processing window for formulation techniques such as hot-melt extrusion or spray-drying compared to its more volatile non-fluorinated analog.

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